![molecular formula C16H19N3O5 B2782443 4-(3,4-二甲氧基苯基)-6-(2-羟乙基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮 CAS No. 1021060-57-0](/img/structure/B2782443.png)

4-(3,4-二甲氧基苯基)-6-(2-羟乙基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

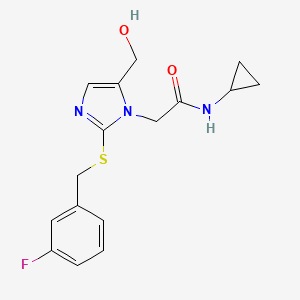

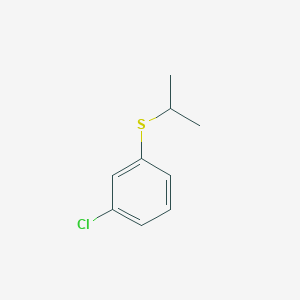

The compound “4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule that contains several functional groups and structural features. It has a pyrrolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound containing a pyrrole ring fused with a pyrimidine ring . This core is substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 6-position with a 2-hydroxyethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-d]pyrimidine core would likely impart rigidity to the molecule, while the substituents could influence its overall shape and properties .Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The pyrrolo[3,4-d]pyrimidine core might be reactive towards electrophiles, while the hydroxyethyl and dimethoxyphenyl substituents could also participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyethyl group could impart some degree of polarity to the molecule, while the dimethoxyphenyl group could contribute to its lipophilicity .科学研究应用

结构和晶体学研究

对相关化合物的研究通常集中于它们的晶体结构和键合构型。例如,对某些嘧啶衍生物的结晶和结构分析的研究揭示了对它们的分子构型、氢键和晶体堆积模式的详细见解 (Low 等,2004)。这些发现对于理解可能影响其科学应用的化学和物理性质至关重要。

光致发光材料

使用基于嘧啶的聚合物的发光材料的开发突出了此类化合物在电子应用中的潜力。通过合成含有嘧啶单元的π-共轭聚合物,研究人员已经创造出具有强光致发光和良好光化学稳定性的材料,适用于电子设备 (Beyerlein & Tieke,2000)。

电化学研究

对诸如奥昔嘌呤(一种嘧啶衍生物)等化合物的电化学研究提供了对其氧化还原行为和在电化学传感器或氧化还原介导过程中潜在应用的见解 (Dryhurst,1976)。

合成方法和化学转化

对嘧啶和吡咯并嘧啶化合物合成和转化的研究是开发新药、农用化学品和材料的关键。合成抗血栓化合物和探索其化学反应性的技术为新药和材料的发现奠定了基础 (Furrer、Wágner 和 Fehlhaber,1994)。

在有机合成和药物化学中的应用

对吡咯烷二酮向马来酰亚胺转化的研究和对反应机理的理解为有机合成和药物开发提供了宝贵的知识。这些研究为更广泛的药物化学领域和新治疗剂的开发做出了贡献 (Yan 等,2018)。

作用机制

未来方向

属性

IUPAC Name |

4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-23-11-4-3-9(7-12(11)24-2)14-13-10(17-16(22)18-14)8-19(5-6-20)15(13)21/h3-4,7,14,20H,5-6,8H2,1-2H3,(H2,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTGOPIZYKPCOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2782363.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-isopropyl-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2782364.png)

![4-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2782365.png)

![1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2782368.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2782370.png)

![1-Methylpiperidin-4-yl 3-methylnaphtho[1,2-b]furan-2-carboxylate hydrochloride](/img/structure/B2782371.png)

![2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide](/img/structure/B2782380.png)

![Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2782383.png)